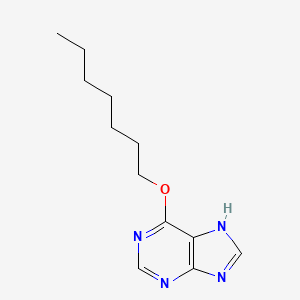
9H-Purine, 6-(heptyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 6-(heptyloxy)- is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-(heptyloxy)- typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with heptyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 9H-Purine, 6-(heptyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: 9H-Purine, 6-(heptyloxy)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of purine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced purine derivatives.
Substitution: The heptyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, potassium carbonate.
Major Products:
Oxidation Products: Purine N-oxides.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various alkylated purine derivatives.
Scientific Research Applications
9H-Purine, 6-(heptyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines for various industrial applications.
Mechanism of Action
The mechanism of action of 9H-Purine, 6-(heptyloxy)- involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. It can act as an inhibitor or modulator of these enzymes, thereby affecting the synthesis and degradation of nucleotides. The heptyloxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
6-Methoxy-7H-purine: Features a methoxy group instead of a heptyloxy group, leading to different solubility and reactivity.
6-Ethoxy-7H-purine: Contains an ethoxy group, which affects its chemical properties and biological activity.
6-Butoxy-7H-purine: Has a butoxy group, offering a balance between hydrophilicity and lipophilicity.
Uniqueness: 9H-Purine, 6-(heptyloxy)- stands out due to its longer heptyloxy chain, which significantly enhances its lipophilicity compared to shorter alkoxy derivatives. This property can influence its biological activity, making it a valuable compound for specific applications where membrane permeability is crucial.
Properties
CAS No. |
62134-32-1 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
6-heptoxy-7H-purine |
InChI |
InChI=1S/C12H18N4O/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) |
InChI Key |
ATKMTEHDPYMKBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
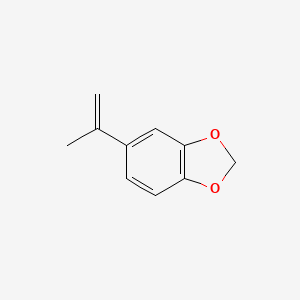
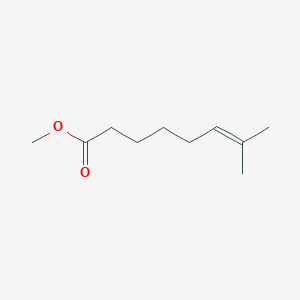
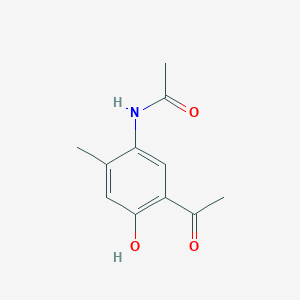
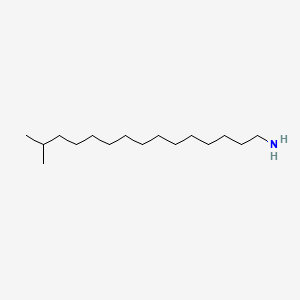
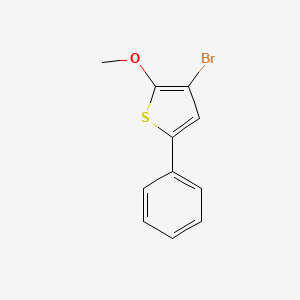
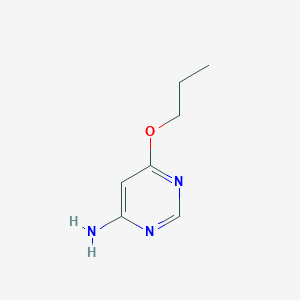
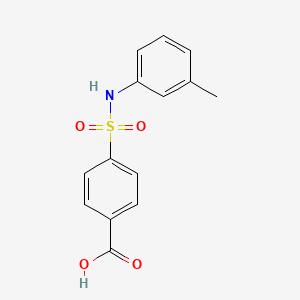
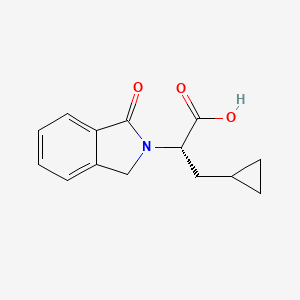
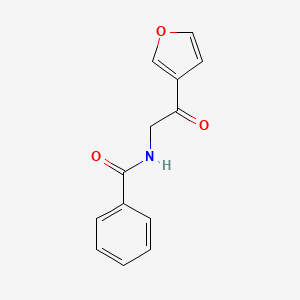
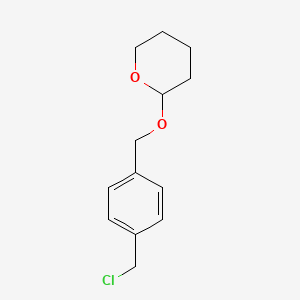
![1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8665105.png)
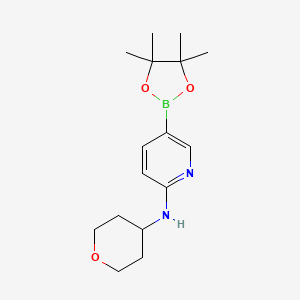
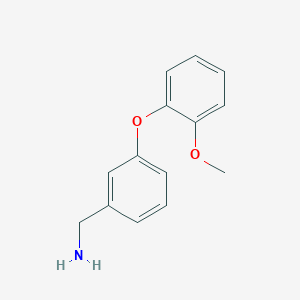
![Ethyl 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8665116.png)
